Lipophilicity (XLogP3-AA) Comparison: Balanced Profile for CNS Drug-Likeness vs. Unsubstituted and N1-Butyl-Only Analogs
6-Amino-1-butyl-3,4-dihydroquinolin-2(1H)-one exhibits a computed XLogP3-AA of 1.8 [1]. This value falls within the optimal range (1-3) for CNS drug candidates, balancing membrane permeability with aqueous solubility. In contrast, the unsubstituted 3,4-dihydroquinolin-2(1H)-one has a lower logP of 1.34 [2], which may limit passive diffusion, while the N1-butyl-only analog 1-(3,4-dihydroquinolin-1(2H)-yl)butan-1-one has a substantially higher logP of 2.83 , which increases the risk of poor solubility, high plasma protein binding, or off-target partitioning.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | 3,4-Dihydroquinolin-2(1H)-one (unsubstituted) logP = 1.34; 1-(3,4-dihydroquinolin-1(2H)-yl)butan-1-one (N1-butyl only) logP = 2.83 |
| Quantified Difference | +0.46 vs. unsubstituted; -1.03 vs. N1-butyl-only |
| Conditions | Computed XLogP3-AA (PubChem) for target; experimental/logP data from Chemsrc for comparators |
Why This Matters
This balanced lipophilicity suggests improved potential for CNS penetration and favorable ADME properties compared to more polar or more lipophilic DHQO analogs, making it a more suitable starting point for CNS-targeted lead optimization.
- [1] PubChem. 6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one. CID 43446540. Computed XLogP3-AA = 1.8. Accessed April 2026. View Source
- [2] Chemsrc. CAS No. 553-03-7 (3,4-Dihydroquinolin-2(1H)-one). LogP: 1.34. Accessed April 2026. View Source
